1-Diazoniohepta-1,4-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazoniohepta-1,4-dien-2-olate is a chemical compound with the molecular formula C7H10N2O. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Diazoniohepta-1,4-dien-2-olate typically involves the reaction of hepta-1,4-dien-2-ol with a diazonium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at a low level to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1-Diazoniohepta-1,4-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. .
Scientific Research Applications
1-Diazoniohepta-1,4-dien-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazoniohepta-1,4-dien-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
1-Diazoniohepta-1,4-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazoniohexa-1,4-dien-2-olate: Similar in structure but with one less carbon atom.
1-Diazoniohepta-1,3-dien-2-olate: Differing in the position of the double bonds.
1-Diazoniohepta-1,4-dien-3-olate: Differing in the position of the diazonium group. These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
142209-02-7 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-diazohept-4-en-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-5-7(10)6-9-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
PAZUZEDRGFDFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.